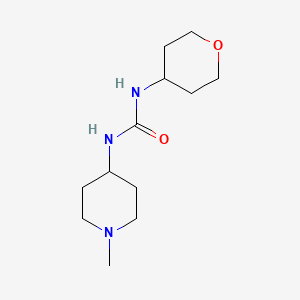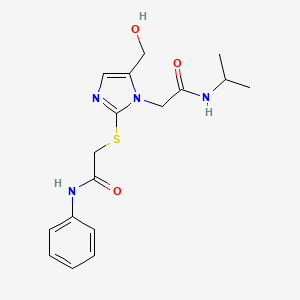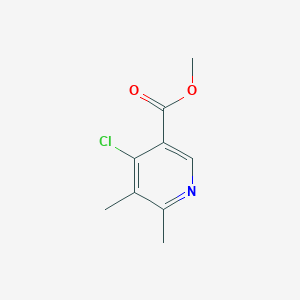
1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The SMILES string for this compound is CN1CCC(N2CCC(CC2)N)CC1 . This indicates that the compound contains a piperidine ring and a pyran ring, both of which are common structures in organic chemistry.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Hydrogel Formation and Properties
G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions can influence the gel's physical properties such as morphology and rheology. Their research underscores the potential of urea compounds in creating tunable materials for various applications, ranging from drug delivery systems to scaffoldings in tissue engineering (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
A study by G. Brahmachari and B. Banerjee (2014) demonstrated the utility of urea as an eco-friendly catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This highlights the role of urea derivatives in facilitating environmentally benign synthetic pathways for constructing complex molecules, which could have implications in pharmaceutical development and materials science (Brahmachari & Banerjee, 2014).
Anticancer Potential
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells by R. Gaudreault et al. (1988) illustrate the potential of urea derivatives as anticancer agents. This study contributes to the ongoing search for novel chemotherapeutics, showing how structural modifications of urea compounds can influence their biological activities (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Agricultural Chemistry
Antonio Jacinto Demuner et al. (2009) investigated the phytotoxic activity of pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one, providing insights into how urea derivatives can be used to develop more effective herbicides. Their work emphasizes the importance of chemical synthesis in creating compounds with potential applications in managing weed growth in agriculture (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-2-10(3-7-15)13-12(16)14-11-4-8-17-9-5-11/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWILLXLSHSMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)



![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433850.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2433862.png)


